N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Transformations
- Synthesis of Di- and Mono-oxalamides : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method is applicable to the synthesis of compounds like N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide. It is operationally simple and high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Advanced Compound Synthesis and Potential Therapeutic Uses
Synthesis of Binuclear Diorganotin Compounds : Optically active binuclear diorganotin compounds have been synthesized from an optically active oxalamide. These compounds were characterized by various methods, demonstrating their potential in the field of organometallic chemistry (Jiménez‐Pérez et al., 2006).
Antimicrobial Screening : Compounds like 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, which are structurally related to oxalamides, have been synthesized and tested for their antimicrobial activity. These thiazole derivatives may offer therapeutic intervention for microbial diseases (Desai et al., 2013).
Molecular Docking and Drug Design
- Aldose Reductase Inhibitors : A series of iminothiazolidin-4-one acetate derivatives, similar in structure to oxalamides, was synthesized and evaluated as inhibitors of aldehyde and aldose reductase. These compounds, characterized by spectroscopic techniques and X-ray crystallography, showed potential as novel drugs for treating diabetic complications (Ali et al., 2012).
Biomedical Imaging and Diagnostic Applications
- Two-Photon Absorbing Squaraines : Squaraine derivatives have been studied for their nonlinear optical properties, including two-photon absorption, relevant for fluorescence bioimaging applications. These studies contribute to the development of fluorescent probes for bioimaging, which can be related to the applications of compounds like oxalamides in biomedical imaging (Chang et al., 2019).
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-18-6-3-2-5-15(18)11-12-21-19(24)20(25)22-16-7-9-17(10-8-16)23-13-4-14-29(23,26)27/h2-3,5-10H,4,11-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAAFMDXECRFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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